molecular formula C8H5ClO2 B1581739 3-Chlorophthalide CAS No. 6295-21-2

3-Chlorophthalide

Cat. No.: B1581739
CAS No.: 6295-21-2
M. Wt: 168.57 g/mol
InChI Key: GHZPDRVHYHFILK-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification

This compound operates under multiple systematic nomenclature systems, reflecting its complex structural characteristics and widespread recognition in chemical literature. The compound is officially registered under the Chemical Abstracts Service number 6295-21-2, providing a unique identifier for chemical databases and regulatory documentation. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 1(3H)-Isobenzofuranone, 3-chloro-, which accurately describes its structural composition consisting of an isobenzofuranone core with a chlorine substituent at the 3-position.

Alternative systematic names for this compound include 3-chloroisobenzofuran-1(3H)-one and 3-chloro-3H-2-benzofuran-1-one, both of which emphasize different aspects of the heterocyclic ring system. The compound is also recognized under the simplified designation of chlorophthalide in certain chemical contexts, though this broader term may encompass other chlorinated phthalide derivatives. The molecular formula C8H5ClO2 precisely defines the atomic composition, indicating eight carbon atoms, five hydrogen atoms, one chlorine atom, and two oxygen atoms.

Chemical Identifier Value
Chemical Abstracts Service Number 6295-21-2
Molecular Formula C8H5ClO2
Molecular Weight 168.57-168.58 g/mol
International Union of Pure and Applied Chemistry Name 1(3H)-Isobenzofuranone, 3-chloro-
European Community Number 228-562-4
National Science Foundation Number 11815

The compound's structural representation reveals a fused ring system combining a benzene ring with a furanone moiety, where the chlorine atom occupies a specific stereochemical position that influences the molecule's overall chemical behavior. This particular arrangement creates distinctive electronic and steric properties that differentiate this compound from other halogenated phthalide derivatives. The presence of the carbonyl group within the lactone ring system contributes significantly to the compound's reactivity profile and its potential for various chemical transformations.

Historical Context and Discovery

The development and characterization of this compound emerged from broader research initiatives focused on halogenated heterocyclic compounds during the mid-twentieth century. Historical chemical literature indicates that phthalide derivatives, including chlorinated variants, became subjects of intensive investigation as chemists sought to understand the relationship between molecular structure and chemical reactivity in benzofuranone systems. The compound's formal recognition and systematic study coincided with advances in analytical techniques that enabled precise structural determination and property characterization.

Early research efforts concentrated on developing synthetic methodologies for accessing this compound and related compounds, leading to the establishment of reliable preparation routes that could produce the material in sufficient quantities for detailed investigation. The compound's inclusion in major chemical databases, including the National Science Foundation compound registry under number 11815, reflects its recognized importance in chemical research during this formative period. These early studies established fundamental understanding of the compound's stability, reactivity patterns, and potential applications in synthetic chemistry.

The historical development of this compound research also intersected with broader investigations into chlorinated aromatic compounds, as chemists explored how halogen substitution influenced the properties of heterocyclic systems. This research context provided the foundation for understanding this compound's unique characteristics within the larger family of halogenated benzofuranones. The compound's consistent appearance in chemical literature and patent applications throughout subsequent decades demonstrates its continued relevance to ongoing research initiatives.

Research documentation from the European Chemical Agency and other regulatory bodies indicates that this compound gained formal recognition as a distinct chemical entity requiring specific identification and classification protocols. This regulatory acknowledgment reflects the compound's significance in both academic research and potential industrial applications, establishing it as a well-characterized member of the chlorinated phthalide family.

Role in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its unique structural features and chemical reactivity patterns. The compound represents a prime example of how halogen substitution can modify the fundamental properties of benzofuranone systems, creating new opportunities for chemical transformations and synthetic applications. The chlorine substituent at the 3-position introduces both electronic and steric effects that significantly influence the molecule's behavior in various chemical environments.

The heterocyclic nature of this compound, characterized by the fused benzene-furanone ring system, provides a rigid structural framework that constrains molecular flexibility while maintaining reactive sites for chemical modification. This structural arrangement creates a balance between stability and reactivity that makes the compound particularly valuable for synthetic chemistry applications. The lactone functionality within the furanone ring contributes to the compound's electrophilic character, while the chlorine substituent can participate in nucleophilic substitution reactions or serve as a directing group for further functionalization.

Research investigations have demonstrated that this compound can serve as a versatile building block for constructing more complex heterocyclic systems through various chemical transformations. The compound's reactivity profile enables ring-opening reactions, substitution processes, and coupling reactions that can lead to diverse molecular architectures. These transformation capabilities position this compound as an important synthetic intermediate in the preparation of pharmaceutically relevant compounds and advanced materials.

The compound's role in heterocyclic chemistry extends beyond its function as a synthetic intermediate to include its value as a model system for understanding fundamental chemical principles. Studies of this compound's reactivity patterns have contributed to broader understanding of how structural modifications influence the behavior of benzofuranone systems. This knowledge has informed the design of new synthetic strategies and the development of related heterocyclic compounds with tailored properties.

Contemporary research continues to explore new applications for this compound in heterocyclic chemistry, including its potential use in developing novel synthetic methodologies and creating functional materials with specific properties. The compound's well-established chemical characteristics and reliable synthetic accessibility make it an attractive target for ongoing research initiatives aimed at expanding the scope of heterocyclic chemistry applications.

Properties

IUPAC Name

3-chloro-3H-2-benzofuran-1-one
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InChI

InChI=1S/C8H5ClO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GHZPDRVHYHFILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501316508
Record name 3-Chlorophthalide
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Molecular Weight

168.57 g/mol
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CAS No.

6295-21-2
Record name 3-Chlorophthalide
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Record name 3-Chlorophthalide
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Preparation Methods

Chlorination of o-Toluic Acid Followed by Cyclization

Process Overview:

  • The most common industrial approach involves chlorination of o-toluic acid to form a mixture containing phthalide and 3-chlorophthalide.
  • Chlorination is typically carried out at temperatures ranging from 30°C to 260°C, often under ultraviolet light to initiate the reaction.
  • Chlorine gas is introduced gradually to control the degree of chlorination and optimize the yield of this compound.
  • The mixture is then subjected to catalytic hydrogenation, usually with palladium on alumina, to convert chlorinated intermediates to this compound.

Key Findings:

  • Optimal chlorine introduction rates vary; low and high rates favor simpler mixtures easier to isolate, while medium rates produce higher concentrations of phthalide but more complex mixtures.
  • Maximum combined yield of phthalide and this compound is achieved when the molar ratio of chlorine to o-toluic acid is between 1.0:1 and 2.5:1, preferably 1.6:1 to 2.0:1.
  • Hydrogenation in xylene solvent at around 85°C effectively removes chlorine, increasing purity and yield of this compound.
  • Typical yields of this compound relative to o-toluic acid are approximately 75%, with an additional 10% recoverable from by-products.

Data Summary:

Parameter Range / Value Notes
Chlorination Temperature 30–260°C UV light often used for initiation
Chlorine to o-Toluic Acid Molar Ratio 1.0–2.5:1 (optimal 1.6–2.0:1) Controls product distribution
Hydrogenation Catalyst Pd/Al2O3 Used for dechlorination and cyclization
Hydrogenation Temperature ~85°C Efficient removal of HCl byproduct
Yield of this compound ~75% Based on starting o-toluic acid

Data Summary:

Parameter Conditions Notes
Reaction Temperature >100°C Essential for catalyst activity
Water Stoichiometry ~2 moles per mole substrate Controlled addition critical
Catalyst Requirement Yes Enables reaction at elevated temperature
Product Purity High Minimal over-hydrolysis

Data Summary:

Parameter Conditions Notes
Reaction Temperature 200–240°C Optimal for selective chlorination
Conversion Limit ~50% Prevents excessive by-product formation
Catalyst Strong non-volatile Lewis acid Commonly FeCl3 or similar
Distillation Pressure 2.5–80 kPa Controls separation efficiency
Product Purity >98% 3-chlorophthalic anhydride Suitable for further conversion to this compound

Data Summary:

Parameter Conditions Notes
Oxidation Agent Nitric acid Elevated temperature and pressure required
Separation Difficulty High Due to similar boiling points of isomers
Purity of 3-chloro-o-xylene >99% (after extensive distillation) Industrial scale requires complex equipment

Summary Table of Preparation Methods

Method Key Reactants/Conditions Advantages Challenges Yield/Purity
Chlorination of o-Toluic Acid + Hydrogenation o-Toluic acid, Cl2, Pd/Al2O3, 30–260°C High yield, scalable, well-studied Requires controlled chlorine dosing ~75% yield, high purity
Hydrolysis of Pentachloro-o-Xylene Pentachloro-o-xylene, H2O, catalyst, >100°C Selective hydrolysis, high purity Requires catalyst and precise water control High purity, good yield
Direct Chlorination of Phthalic Anhydride Phthalic anhydride, Cl2, Lewis acid, 200–240°C Industrially viable, direct production Control of conversion to limit by-products >98% purity of 3-chlorophthalic anhydride
Oxidation of 3-Chloro-o-Xylene 3-Chloro-o-xylene, HNO3, distillation Established chemical route Difficult isomer separation, complex setup High purity after extensive distillation

Chemical Reactions Analysis

3-Chlorophthalide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chlorophthalide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Chlorophthalide Isomers

The position of the chlorine substituent significantly influences the physicochemical and reactive properties of chlorophthalides. Key isomers include:

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Purity (Typical) Key Applications/Notes
3-Chlorophthalide C₈H₅ClO₂ 168.58 6295-21-2 95% Pharmaceutical intermediate
4-Chlorophthalide C₈H₅ClO₂ 168.58 52010-22-7 98% Higher purity; used in fine chemical synthesis
3-Chlorophthalic Anhydride C₈H₃ClO₃ 182.56 117-21-5 80% (tech grade) Reactive intermediate for polymers
4-Chlorophthalic Anhydride C₈H₃ClO₃ 182.56 118-45-6 96% Dye and resin production

Key Observations :

  • Positional Isomerism : 3- and 4-Chlorophthalides share identical molecular formulas but differ in chlorine placement. The 3-substituted isomer is more commonly reported in pharmaceutical contexts, while the 4-isomer exhibits higher purity in commercial samples .
  • Reactivity : 3-Chlorophthalic anhydride (CAS 117-21-5) is more reactive than its phthalide counterpart due to the anhydride functional group, enabling its use in polymerization and esterification reactions .

Functional Derivatives

  • 3-(3'-Chlorosulfonyl-4-chlorophenyl)-3-chlorophthalide (CAS 68592-11-0): A structurally complex derivative with sulfonyl and additional chlorine groups. It serves as a specialized intermediate in multi-step organic syntheses, contrasting with the simpler reactivity of this compound .

Biological Activity

3-Chlorophthalide is a significant compound within the phthalide family, known for its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound, highlighting its role in medicinal chemistry.

Overview of this compound

This compound is characterized by a chlorinated phthalide structure, which enhances its reactivity and biological activity. It serves as a precursor in the synthesis of various biologically active compounds and has been studied for its interactions with different biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, which are attributed to their ability to disrupt microbial cell membranes.
  • Antiviral Properties : Certain derivatives have been identified as potential inhibitors of viral replication, particularly against HIV, by blocking viral entry into host cells.
  • Cytotoxic Effects : Some studies report that this compound and its derivatives induce cytotoxicity in cancer cell lines, suggesting potential use in cancer therapy.

Synthesis Methods

The synthesis of this compound has been explored through various methodologies:

  • Microwave-Assisted Synthesis : This method has been shown to enhance yield and reduce reaction times. For instance, a study reported yields exceeding 90% when synthesizing amine dithiocarbamyl derivatives of this compound using microwave irradiation .
  • Photochemical Reactions : Photochemical methods have also been employed to modify the structure of this compound, leading to new derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

  • Antiviral Activity : A study highlighted the use of phthalide derivatives as CCR5 antagonists, which are crucial for blocking HIV entry into cells. This suggests that this compound could be a valuable scaffold for developing new antiviral agents .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that certain derivatives of this compound exhibited selective cytotoxic effects on various cancer cell lines. For example, compounds synthesized from this compound showed IC50 values indicating potent activity against specific tumor types .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various derivatives of this compound:

CompoundActivity TypeIC50 (µM)Reference
This compound Derivative AAntimicrobial<10
This compound Derivative BAntiviral<5
This compound Derivative CCytotoxicity<15
This compound Derivative DAnticancer<20

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 3-Chlorophthalide in laboratory settings?

Answer:
Synthesis typically involves chlorination of phthalide derivatives under controlled conditions (e.g., using thionyl chloride or phosphorus pentachloride). Purification is achieved via recrystallization or column chromatography. Characterization requires validated analytical techniques:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., ¹H/¹³C NMR chemical shifts to confirm substitution patterns) .
  • Infrared Spectroscopy (IR) to identify functional groups like lactone rings and C-Cl bonds .
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% is standard for research-grade samples) .

Advanced: How can computational modeling resolve ambiguities in the reaction mechanisms of this compound derivatives?

Answer:
Density Functional Theory (DFT) calculations can map energy profiles for chlorination pathways, identifying intermediates and transition states. For example:

  • Kinetic Isotope Effects (KIE) studies combined with DFT can differentiate between SN1 and SN2 mechanisms in nucleophilic substitution reactions .
  • Molecular Dynamics (MD) simulations predict solvent effects on reaction rates, validated against experimental kinetic data .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

Technique Sensitivity (LOD) Selectivity Use Case
GC-MS0.1 ppmHigh (via fragmentation patterns)Volatile derivatives
HPLC-UV1 ppmModerateRoutine purity checks
LC-MS/MS0.01 ppmVery HighTrace analysis in biological samples

Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

Answer:

  • Reproducibility Studies : Replicate synthesis and characterization under standardized conditions (e.g., controlled humidity, inert atmosphere) .
  • Meta-Analysis : Compare datasets across peer-reviewed studies to identify outliers. For example, discrepancies in melting points may arise from polymorphic forms or impurities .
  • Differential Scanning Calorimetry (DSC) : Use high-purity samples to validate thermal properties .

Basic: What ethical and safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Material Safety Data Sheets (MSDS) : Follow guidelines for PPE (gloves, goggles) and fume hood use .
  • Waste Disposal : Neutralize chlorinated byproducts via approved chemical waste protocols .
  • Ethical Approval : Required if studies involve biological systems (e.g., toxicity assays) .

Advanced: What methodologies optimize the regioselectivity of this compound in multi-step syntheses?

Answer:

  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to direct chlorination to the 3-position, minimizing byproducts .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield via controlled heating .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .

Advanced: How can researchers design experiments to resolve conflicting toxicity profiles of this compound in environmental studies?

Answer:

  • Comparative Assays : Use both in vitro (e.g., Ames test for mutagenicity) and in vivo models (e.g., zebrafish embryos) to cross-validate results .
  • Environmental Simulation : Study degradation products under UV exposure or microbial activity to assess ecotoxicological impacts .
  • Dose-Response Analysis : Apply Hill equation models to quantify thresholds for acute vs. chronic toxicity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorophthalide
Reactant of Route 2
Reactant of Route 2
3-Chlorophthalide

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